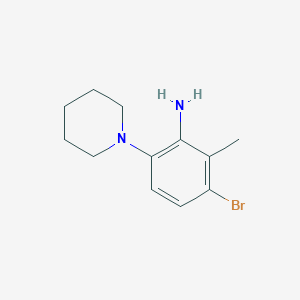

3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Description

Contextualization within Brominated Aniline (B41778) Derivatives and their Synthetic Utility

The presence of a bromine atom on the aniline ring of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline is of significant synthetic importance. Brominated aniline derivatives are highly versatile intermediates in organic synthesis, primarily serving as electrophilic partners in a wide array of cross-coupling reactions. tandfonline.com The carbon-bromine bond is reactive enough to participate in transformations catalyzed by transition metals like palladium, copper, and nickel, yet stable enough for the molecule to be isolated and handled. tandfonline.comchemicalbook.com

This reactivity allows for the strategic introduction of a vast range of substituents, including alkyl, aryl, and heteroaryl groups, as well as various functional groups. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings are routinely employed to elaborate the structure of bromoanilines, making them foundational building blocks for more complex molecules. chemicalbook.comchemicalbook.com The bromine atom, therefore, acts as a "synthetic handle" that enables chemists to construct intricate molecular frameworks with high precision. chemicalbook.com

Significance of Piperidine (B6355638) Moieties in the Design of Advanced Chemical Scaffolds

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and biologically active natural products. nih.govnih.gov Its inclusion in a molecular structure, such as in This compound , can confer several advantageous properties. The piperidine moiety is a saturated, non-planar ring that introduces three-dimensional character to an otherwise flat aromatic system. This can improve binding interactions with biological targets like enzymes and receptors. nbinno.com

Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which often enhances aqueous solubility and can be crucial for a molecule's pharmacokinetic profile. nih.gov Piperidine-containing compounds are found in more than twenty classes of pharmaceuticals, highlighting their importance in medicinal chemistry. nih.govencyclopedia.pub The versatility of the piperidine scaffold allows it to be incorporated into molecules targeting a wide range of conditions, from neurological disorders to infectious diseases. nbinno.comresearchgate.net

Structural Complexity and Synthetic Challenges in Polysubstituted Aromatic Amines

The synthesis of polysubstituted aromatic amines like This compound presents significant challenges for synthetic chemists. nih.gov A primary difficulty lies in achieving regiochemical control—that is, introducing multiple, different substituents at specific positions on the aromatic ring without generating unwanted isomers. The directing effects of the substituents already present on the ring (in this case, an amino group, a methyl group, and a bromine atom) can be complex and sometimes conflicting. rsc.org

The aniline amino group is a powerful ortho-, para-director, while the methyl group is also an ortho-, para-directing group. Synthesizing a specific trisubstituted pattern requires a carefully planned, multi-step sequence of reactions. Strategies often rely on blocking groups, directed ortho-metalation, or the use of pre-functionalized starting materials to ensure the desired substitution pattern is achieved. rsc.org Benzannulation, which involves constructing the aromatic ring from acyclic precursors, represents an alternative and powerful strategy for accessing highly substituted arenes that may be difficult to prepare through traditional aromatic substitution reactions. nih.gov

Overview of Established Research Trajectories for Related Complex Organic Molecules

The pursuit of complex organic molecules like This compound aligns with several major trends in modern organic synthesis. A central theme is the development of new, more efficient, and selective synthetic methods. multiresearchjournal.comresearchgate.net Researchers are continually seeking to invent novel catalytic systems—including those based on transition metals, organocatalysis, and biocatalysis—that can facilitate challenging transformations with high precision and under mild conditions. ekb.egsolubilityofthings.com

Structure

3D Structure

Properties

Molecular Formula |

C12H17BrN2 |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

3-bromo-2-methyl-6-piperidin-1-ylaniline |

InChI |

InChI=1S/C12H17BrN2/c1-9-10(13)5-6-11(12(9)14)15-7-3-2-4-8-15/h5-6H,2-4,7-8,14H2,1H3 |

InChI Key |

XQIQOSQYGWJTGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1N)N2CCCCC2)Br |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Reaction Pathways for 3 Bromo 2 Methyl 6 Piperidin 1 Yl Aniline and Its Analogues

Retrosynthetic Analysis and Key Transformational Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, two primary disconnections are considered the most strategically sound.

The first key disconnection is the C-N bond between the piperidine (B6355638) moiety and the aniline (B41778) ring. This leads to a halogenated aniline precursor, such as 3-bromo-6-fluoro-2-methylaniline, and piperidine. The forward reaction would be a nucleophilic aromatic substitution (SNAr) or a transition metal-catalyzed cross-coupling reaction.

Advanced Approaches for Selective Aryl Bromination

Achieving the desired regiochemistry for the bromine atom on the aniline scaffold is a significant hurdle. The amino group is a powerful ortho, para-director, while the methyl group is a weaker ortho, para-director. chemistrysteps.combyjus.com Direct bromination of a 2-methyl-6-(piperidin-1-yl)aniline (B7965899) precursor would likely yield undesired isomers. Therefore, advanced, selective bromination methods are required.

Electrophilic aromatic substitution is a fundamental method for halogenating aromatic rings. ccspublishing.org.cnmakingmolecules.com However, the high reactivity of the aniline ring often leads to polybromination and a mixture of isomers. youtube.comwvu.edukhanacademy.org To control the reaction, the activating effect of the amino group can be attenuated by converting it into an amide, such as an acetanilide. This protecting group is still an ortho, para-director but offers greater control over the reaction's selectivity and prevents over-halogenation. chemistrysteps.com

For the synthesis of the target compound, a plausible route could involve the bromination of a suitably protected aniline derivative. The choice of brominating agent, such as N-Bromosuccinimide (NBS), and the reaction solvent can significantly influence the regiochemical outcome. thieme-connect.com Studies have shown that solvent polarity can alter the distribution of isomers in the bromination of meta-substituted anilines. thieme-connect.com

| Method | Brominating Agent | Key Features | Challenges |

| Direct EAS | Br₂ in H₂O | Fast reaction at room temperature. byjus.com | Lack of selectivity, often leads to 2,4,6-tribromo products. youtube.com |

| Controlled EAS | NBS in various solvents | Allows for monobromination; regioselectivity can be tuned by solvent choice. thieme-connect.com | Requires protection of the highly activating amino group to prevent side reactions and achieve desired regiochemistry. |

| Oxidative Bromination | KBr with an oxidant (e.g., Oxone) | Milder conditions, avoids the use of hazardous liquid bromine. organic-chemistry.org | Selectivity is still dependent on substrate's electronic and steric properties. ccspublishing.org.cn |

Modern organic synthesis increasingly relies on transition metal-catalyzed C-H activation to achieve regioselectivity that is complementary to classical electrophilic substitution. researchgate.net For instance, ruthenium-catalyzed reactions have been developed for the meta-selective C-H bromination of aromatic compounds containing a directing group. nih.gov This strategy offers a powerful way to install a halogen at a sterically hindered or electronically disfavored position.

In the context of synthesizing this compound, a directing group could be temporarily installed on the aniline nitrogen to guide a ruthenium or palladium catalyst to the C-H bond at the 3-position for subsequent bromination. While meta-C-H chlorination of anilines has been reported using palladium catalysis, similar strategies for bromination are also an area of active research. nih.gov Copper-catalyzed methods have also been developed for the ortho-halogenation of protected anilines, which could be useful for synthesizing related isomers. rsc.org

| Catalyst System | Directing Group | Regioselectivity | Substrate Example |

| [{Ru(p-cymene)Cl₂}₂] | Pyridine | meta to directing group nih.gov | 2-Phenylpyridine |

| Pd(OAc)₂ with ligand | Pyridone | meta to directing group (for chlorination) nih.gov | Aniline derivatives |

| Cu(OAc)₂ | Picolinamide | ortho to protected amine rsc.org | Acetanilide |

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic rings. ias.ac.in The process involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) using a strong organolithium base. The resulting aryllithium species can then be trapped with an electrophile, such as a bromine source (e.g., 1,2-dibromoethane).

For this strategy to be viable, the aniline's amino group must first be converted into an effective DMG, such as a pivalamide (B147659) or a carbamate, as the acidic N-H bond would otherwise be preferentially deprotonated. While this method is highly effective for ortho-functionalization, it is not directly applicable for introducing the bromine atom at the 3-position (meta to the amine) of the target molecule. However, it remains a crucial strategy for the synthesis of various substituted analogues where halogenation is desired at a position ortho to a directing group. An alternative approach is the use of a halogen-metal exchange reaction, where a pre-existing bromo- or iodo-substituted aromatic can be converted to an aryllithium reagent regiospecifically. ias.ac.inpku.edu.cn

Installation and Functionalization of the Piperidine Ring

The formation of the C-N bond connecting the piperidine ring to the aniline core is another critical step in the synthesis. This is typically achieved through nucleophilic substitution or cross-coupling reactions.

One of the most common methods for installing the piperidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This approach requires a precursor aniline that is "activated" towards nucleophilic attack. Typically, this involves having a good leaving group (such as fluorine or chlorine) at the position of substitution and strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group. The piperidine acts as the nucleophile, displacing the leaving group. The activating group can then be converted to the desired functionality (e.g., reduction of a nitro group to an amine).

A more versatile and widely used modern approach is the Palladium-catalyzed Buchwald-Hartwig amination. uwindsor.ca This cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine. researchgate.netrsc.org It has a broad substrate scope and tolerates a wide variety of functional groups. For the synthesis of the target molecule, a 3-bromo-2-methyl-6-chloroaniline precursor could be coupled with piperidine under the action of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

| Reaction Type | Aryl Precursor | Amine | Typical Conditions | Key Advantage |

| SNAr | Aryl fluoride/chloride with activating group (e.g., -NO₂) | Piperidine | Polar aprotic solvent (e.g., DMSO), heat | Does not require a metal catalyst. |

| Buchwald-Hartwig Amination | Aryl bromide/chloride | Piperidine | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOt-Bu), solvent (e.g., Toluene) uwindsor.ca | Broad scope, high functional group tolerance, milder conditions than SNAr. |

Reductive Amination Pathways for Secondary Amine Formation

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming carbon-nitrogen bonds. wikipedia.org This one-pot reaction typically involves the condensation of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.commasterorganicchemistry.com This methodology avoids the over-alkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com

For the synthesis of N-aryl piperidines, reductive amination can be envisioned between an aniline derivative and a suitable dicarbonyl compound or a pre-formed piperidone. For instance, a substituted aniline could react with glutaraldehyde, which, after intramolecular imine formation and subsequent reduction, would yield the piperidine ring attached to the aniline nitrogen. A variety of reducing agents are employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. pearson.commasterorganicchemistry.com

The reaction is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org Catalytic systems, such as those using stannous chloride or ruthenium complexes with a hydrogen source like polymethylhydrosiloxane (B1170920) or diphenylsilane, have also been developed to facilitate this transformation under mild conditions. organic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Typical Substrates | Notes |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Effective and selective for imines; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Milder, less toxic alternative to NaBH₃CN; widely used. masterorganicchemistry.com |

| Sodium Borohydride (B1222165) | NaBH₄ | Aldehydes, Ketones | Can be used, but may also reduce the starting carbonyl. masterorganicchemistry.com |

| α-Picoline-Borane | C₆H₁₀BN | Aldehydes, Ketones | Effective in various solvents, including water or neat conditions. |

| Phenylsilane | PhSiH₃ | Aldehydes, Ketones | Often used with a catalyst such as dibutyltin (B87310) dichloride. |

Intramolecular Cyclization Approaches to Piperidine Rings

The construction of the piperidine ring itself is a critical step in the synthesis of the target molecule and its analogues. Intramolecular cyclization strategies offer a robust method for forming this six-membered heterocycle from acyclic precursors. nih.gov These methods involve designing a linear molecule containing a nitrogen nucleophile and a suitable electrophilic center, separated by an appropriate carbon chain, which can then be induced to cyclize.

A variety of cyclization strategies have been developed:

Metal-Catalyzed Cyclization : Palladium-catalyzed reactions can facilitate the cyclization of alkenes containing a nitrogen nucleophile in a Wacker-type aerobic oxidative process. organic-chemistry.org

Radical Cyclization : Radical-mediated amine cyclization can be used to form piperidines from linear amino-aldehydes, often employing catalysts like cobalt(II). nih.gov Photoredox catalysis combined with cobaloxime and an amine can also mediate the radical cyclization of aldehydes with pendant alkenes. organic-chemistry.org

Electrophilic Cyclization : The presence of an activating group can trigger cyclization. For example, an intramolecular iodo-aldol cyclization of specific enoate aldehydes can produce heterocycles with high diastereoselectivity. organic-chemistry.org

Electroreductive Cyclization : This method uses an electrochemical approach to cyclize an imine with terminal dihaloalkanes in a flow microreactor, offering a green and efficient route to piperidine derivatives. nih.govbeilstein-journals.org

These approaches highlight the versatility available to synthetic chemists for constructing the piperidine moiety, allowing for the introduction of various substituents on the ring prior to or during the cyclization event. nih.gov

Ring Expansion or Contraction Strategies from Related Heterocycles

While less common than de novo ring synthesis, ring expansion and contraction reactions provide alternative pathways to substituted piperidines from other readily available heterocyclic systems. wikipedia.org These methods can be particularly useful for accessing unique substitution patterns.

Ring Expansion : Pyrrolidine (B122466) derivatives can be expanded to form piperidines. For example, a hydroxyethyl-substituted pyrrolidine can be converted into an aziridinium (B1262131) intermediate, which then rearranges upon treatment with a nucleophile to yield the six-membered piperidine ring. youtube.com The Tiffeneau–Demjanov rearrangement is another classic example where an aminomethyl-substituted cycloalkane undergoes diazotization and rearrangement to an expanded cyclic ketone, which can then be converted to the corresponding piperidine.

Ring Contraction : Photomediated ring contraction of N-acyl piperidines via a Norrish Type II reaction has been developed as a method to produce substituted pyrrolidines. nih.gov While this example shows the reverse process, similar principles leveraging photochemical or rearrangement reactions can be conceptualized for contracting larger azacycles into piperidines, although such strategies are less frequently reported.

These strategies, while synthetically complex, can offer novel entries into complex piperidine scaffolds that might be difficult to access through more traditional cyclization or functionalization routes. researchgate.net

Regioselective Introduction and Manipulation of the Methyl Group

The regioselective placement of the methyl group at the C2 position of the aniline ring, ortho to both the bromo and amino functionalities, is a key challenge. Direct C-H functionalization or electrophilic alkylation (e.g., Friedel-Crafts) on a pre-formed, highly substituted aniline is often difficult to control and can lead to mixtures of isomers. Therefore, a more common and reliable strategy involves using a starting material that already contains the methyl group in the desired position.

For instance, a synthesis could commence from a substituted toluene (B28343) or o-toluidine (B26562) derivative, where the methyl group directs subsequent electrophilic substitution reactions. For example, starting with 2-methylaniline (o-toluidine), subsequent bromination and nitration steps would be guided by the directing effects of the existing amino and methyl groups.

Manipulation of the methyl group post-synthesis is less common than its incorporation via a precursor. However, the selective N-methylation of the aniline nitrogen is a well-established transformation that can be achieved with high selectivity using methanol (B129727) as a C1 source. researchgate.net This "hydrogen borrowing" methodology is catalyzed by various transition metal complexes based on iridium, ruthenium, or rhenium, and allows for the selective formation of mono-N-methylated products. daneshyari.comtib.euacs.orgnih.gov

Convergent and Sequential Synthetic Routes

A multi-step linear synthesis involves the sequential modification of a single starting material through a series of reactions until the final product is obtained. libretexts.org A plausible linear route to the target compound would require careful ordering of bromination, nitration, reduction, and amination steps to ensure the correct regiochemical outcome.

One potential sequence could start from 2-methylaniline. The powerful ortho-, para-directing amino group would first be protected (e.g., as an acetanilide) to moderate its reactivity. Subsequent bromination would likely occur para to the activating group, followed by nitration, which would be directed to a position ortho to the amide. Deprotection, reduction of the nitro group to an amine, and finally, introduction of the piperidine ring would complete the synthesis. The success of such a route is highly dependent on the directing effects of the substituents at each stage. libretexts.orgeurekalert.org

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds with high efficiency and functional group tolerance. wikipedia.org These reactions are pivotal for both convergent and late-stage functionalization strategies.

Buchwald-Hartwig Amination: This reaction is one of the most powerful methods for constructing aryl C-N bonds and is ideally suited for the final step in the synthesis of the target molecule. wikipedia.orgresearchgate.net It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. nih.gov In a convergent approach, a pre-synthesized 3-bromo-2-methyl-6-haloaniline precursor could be coupled directly with piperidine. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. Sterically hindered phosphine ligands are often required to facilitate the reductive elimination step that forms the final product. nih.govrsc.org

Table 2: Selected Ligands for Buchwald-Hartwig Amination

| Ligand Name | Abbreviation | Structure Type | Notes |

|---|---|---|---|

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Bidentate Phosphine | An early, effective ligand for coupling primary amines. wikipedia.org |

| 1,1'-Bis(diphenylphosphino)ferrocene | DPPF | Bidentate Phosphine | Effective for a range of aryl halides and amines. wikipedia.org |

| Xantphos | Bidentate Phosphine | Wide bite angle, useful for a broad scope of substrates. nih.gov | |

| RuPhos | Monodentate Biarylphosphine | Highly active, sterically hindered ligand for challenging couplings. | |

| XPhos | Monodentate Biarylphosphine | Another highly effective, general ligand for C-N coupling. |

Suzuki-Miyaura Coupling: While the Buchwald-Hartwig reaction forms the key C-N bond, the Suzuki-Miyaura coupling is indispensable for synthesizing analogues of the target compound. scirp.org This reaction creates C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide or triflate. nih.gov For example, the bromine atom in this compound could be replaced with various aryl, heteroaryl, or alkyl groups by subjecting it to Suzuki coupling conditions. mdpi.com This allows for the rapid generation of a library of analogues for structure-activity relationship studies. The reaction is known for its mild conditions and tolerance of a vast array of functional groups. nih.govresearchgate.net

Radical-Mediated Cyclization and Arylation Processes

In a broader context, radical arylations serve as a powerful alternative to traditional metal-catalyzed cross-coupling methods for creating biaryl structures, a common motif in materials science and medicinal chemistry. nih.gov These reactions typically involve the generation of an aryl radical, which then adds to an aromatic system. Methodologies for generating aryl radicals from anilines often proceed through the formation of aryldiazonium salts, which can then decompose to the desired radical species. nih.govthieme-connect.com

Similarly, radical-mediated cyclization is a well-established strategy for constructing heterocyclic systems. For instance, arylselenyl radical-mediated cyclization of N-(2-alkynyl)anilines has been shown to be an efficient method for synthesizing 3-selenylquinolines. researchgate.netnih.gov This process involves the generation of an arylselenyl radical that initiates a cascade cyclization. researchgate.netnih.govresearchgate.net However, the application of these specific radical-mediated cyclization or arylation strategies to this compound has not been explicitly described in the available literature.

Stereoselective Synthesis Considerations and Chiral Resolution

There is no information available in the searched scientific literature concerning the stereoselective synthesis or chiral resolution of this compound or its intermediates. The structure of this compound itself does not possess a stereocenter, making chiral resolution of the final compound inapplicable.

However, if any of the synthetic intermediates leading to this compound were chiral, methods of stereoselective synthesis or chiral resolution would be relevant. General methodologies for the stereoselective synthesis of chiral anilines have been developed. One such approach involves the enantiospecific, transition-metal-free coupling of alkylboronic esters with lithiated aryl hydrazines to produce chiral ortho- and para-substituted anilines with high enantiospecificity. This method relies on a 1,2-metalate rearrangement triggered by the acylation of a hydrazinyl arylboronate complex.

While these advanced stereoselective methods exist for aniline derivatives, their application to the synthesis of precursors for this compound has not been reported. Consequently, there are no specific research findings or data to present on this topic for the compound .

Advanced Spectroscopic and Structural Characterization Methodologies for Aniline Piperidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR spectroscopy would be utilized to identify all the distinct proton environments within the molecule. The aromatic region of the spectrum would be expected to show signals corresponding to the protons on the aniline (B41778) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, methyl, amino, and piperidinyl substituents. The aliphatic region would contain signals for the methyl group protons and the protons of the piperidine (B6355638) ring, with their chemical shifts and multiplicities providing information about their local environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would confirm the substitution pattern on the aniline ring, while the aliphatic signals would correspond to the methyl and piperidinyl carbons.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts would need to be determined experimentally.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | δ 6.5 - 7.5 | δ 110 - 150 |

| NH₂ | δ 3.5 - 5.0 | N/A |

| Piperidinyl CH₂ | δ 2.5 - 3.5 | δ 40 - 60 |

| Piperidinyl CH₂ | δ 1.5 - 2.0 | δ 20 - 30 |

| Methyl CH₃ | δ 2.0 - 2.5 | δ 15 - 25 |

Note: This table is illustrative and based on typical chemical shift ranges for similar functional groups.

To establish the precise connectivity between protons and carbons, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between adjacent protons, for instance, within the piperidine ring and potentially between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the connectivity between the piperidine ring, the aniline core, and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY data would help to determine the preferred conformation of the molecule, particularly the relative orientation of the piperidine ring with respect to the aniline ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous confirmation of its elemental composition and molecular formula (C₁₃H₁₉BrN₂). Furthermore, by inducing fragmentation of the molecular ion (tandem MS or MS/MS), the resulting fragmentation pattern can be analyzed to provide structural information and support the proposed connectivity of the molecule. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of its ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would exhibit characteristic absorption or scattering bands corresponding to the various functional groups present in this compound.

Key expected vibrational frequencies include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Aniline) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 650 |

Note: This table provides general ranges for the expected vibrational frequencies.

Analysis of these vibrational bands would confirm the presence of the aniline, piperidine, methyl, and bromo functionalities within the molecule.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Additionally, it would reveal how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. Several techniques can be employed for crystal growth, including:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent and crystal growth technique is often determined empirically to obtain crystals of suitable size and quality for X-ray diffraction analysis.

Analysis of Intermolecular Interactions

Intermolecular interactions play a crucial role in the solid-state structure and bulk properties of molecular compounds. For this compound, several types of non-covalent interactions are expected to be significant, primarily hydrogen bonding and halogen bonding.

Hydrogen Bonding: The primary amine (-NH2) group is a classic hydrogen bond donor. In a crystalline structure, it is anticipated that the amine protons would form hydrogen bonds with electronegative atoms on neighboring molecules. The most likely acceptor would be the nitrogen atom of the amine group itself, leading to N-H···N interactions that link molecules into chains or more complex networks. nih.gov The presence of the sterically demanding piperidine and methyl groups in ortho positions to the amine might influence the geometry and strength of these hydrogen bonds. Theoretical studies on similar aromatic amines have shown that such interactions are key in stabilizing their hydrogen-bonded complexes.

Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. Halogen bonding is a highly directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of this compound, the nitrogen atom of the amine group or the piperidine ring on an adjacent molecule could act as the halogen bond acceptor (Br···N). The strength of this interaction would be influenced by the electron-donating effects of the amine and piperidine substituents on the aromatic ring.

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Expected Significance |

| Hydrogen Bonding | N-H (Aniline) | N (Aniline) | High |

| Halogen Bonding | C-Br | N (Aniline/Piperidine) | Moderate |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Possible |

| van der Waals | All atoms | All atoms | High |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The aniline moiety itself gives rise to characteristic absorption bands, which are significantly modified by the substituents.

The electronic spectrum of aniline derivatives typically shows two main absorption bands:

The E2-band: Occurring at shorter wavelengths (around 230-240 nm), this band is analogous to the primary benzene band and is attributed to a π → π* transition involving the entire aromatic system.

The B-band: Found at longer wavelengths (around 280-290 nm), this band is characteristic of the benzene ring conjugated with the lone pair of electrons on the nitrogen atom. This is often referred to as a charge-transfer band.

For this compound, the presence of multiple substituents will cause shifts in these absorption maxima (λmax).

The amino group and the piperidinyl group are strong auxochromes, meaning they are electron-donating groups that intensify and shift the absorption to longer wavelengths (a bathochromic or red shift). This is due to the delocalization of the nitrogen lone pair into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO).

The methyl group is a weak auxochrome.

The bromo group can act as both an auxochrome (due to its lone pairs) and can have a slight bathochromic effect.

Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), would be invaluable in predicting the UV-Vis spectrum and assigning the specific electronic transitions for this molecule. researchgate.net

The expected UV-Vis absorption data, based on analogous substituted anilines, are summarized below.

| Transition | Expected λmax Range (in a non-polar solvent) | Description |

| π → π* (E2-band) | 235 - 250 nm | High-energy transition of the aromatic system. |

| π → π* (B-band) | 290 - 310 nm | Lower-energy charge-transfer band, sensitive to substitution. |

Chemical Reactivity and Derivatization Studies of 3 Bromo 2 Methyl 6 Piperidin 1 Yl Aniline

Transformations Involving the Aryl Bromine Moiety

The aryl bromine atom is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and other transformations that replace the bromine with new carbon-carbon or carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C3 position of the aniline (B41778) ring.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. nih.gov This methodology is highly valued for its mild reaction conditions and the commercial availability of a wide array of boronic acid derivatives. nih.gov The Suzuki-Miyaura reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its robustness and applicability in complex syntheses. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. organic-chemistry.orgscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgscirp.org The resulting 3-alkynyl-2-methyl-6-(piperidin-1-yl)aniline derivatives are valuable intermediates in organic synthesis.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.orgnih.gov This reaction is a cornerstone of C-C bond formation, allowing for the introduction of vinyl groups. nih.govacademie-sciences.fr The mechanism generally involves oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.govlibretexts.org

Stille Coupling: In the Stille reaction, the aryl bromide is coupled with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. nih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) (vinyl) |

| Stille | Organostannane | Pd catalyst | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aryl halides are generally unreactive towards nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. For 3-bromo-2-methyl-6-(piperidin-1-yl)aniline, the electron-donating nature of the amino and piperidinyl groups makes direct SNAr at the bromine position challenging without further activation of the ring. The typical order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I. nih.gov

Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is most commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The resulting aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups.

The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org This method is particularly useful for preparing functionalized aromatic compounds that are not readily accessible through other means. nih.govnih.gov The aryllithium species generated from this compound can be trapped with electrophiles like aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides.

Reactions at the Aniline Nitrogen Center

The primary amino group of the aniline moiety is a versatile site for derivatization, allowing for the introduction of a variety of functional groups through acylation, sulfonylation, and alkylation reactions.

Acylation, Sulfonylation, and Carbamic Acid Derivatives

Acylation: The aniline nitrogen can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage. For example, reaction with acetyl chloride would yield N-(3-bromo-2-methyl-6-(piperidin-1-yl)phenyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. For instance, treatment with p-toluenesulfonyl chloride would produce N-(3-bromo-2-methyl-6-(piperidin-1-yl)phenyl)-4-methylbenzenesulfonamide.

Carbamic Acid Derivatives: Carbamic acid derivatives can be formed by reacting the aniline with phosgene (B1210022) or its equivalents, followed by reaction with an alcohol or another amine. nih.gov Alternatively, reaction with isocyanates will yield urea (B33335) derivatives. Primary and secondary amines can also react with carbon dioxide to form a carbamic acid. nih.gov

Alkylation and Reductive Alkylation to Secondary/Tertiary Anilines

Alkylation: Direct alkylation of the aniline nitrogen with alkyl halides can be challenging due to the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Reductive Alkylation: A more controlled method for introducing alkyl groups is reductive alkylation. google.com This two-step, one-pot process involves the reaction of the aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. This method provides a high-yielding route to N-alkylated and N,N-dialkylated aniline derivatives. google.com

Table 2: Summary of Reactions at the Aniline Nitrogen Center

| Reaction Type | Reagent | Functional Group Introduced | Product Class |

|---|---|---|---|

| Acylation | Acid chloride/anhydride | Acyl | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonyl | Sulfonamide |

| Carbamic Acid Derivatization | Isocyanate | Carbamoyl | Urea |

| Reductive Alkylation | Aldehyde/Ketone, Reducing agent | Alkyl | Secondary/Tertiary Amine |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine group in this compound is a key site for reactivity, particularly for diazotization. This process involves treating the aniline with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) to convert the amino group into a diazonium salt. masterorganicchemistry.comlibretexts.org This transformation yields the highly useful intermediate, 3-bromo-2-methyl-6-(piperidin-1-yl)benzenediazonium salt.

The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), which can be displaced by a wide range of nucleophiles. masterorganicchemistry.com This reactivity is harnessed in Sandmeyer reactions, which utilize copper(I) salts as catalysts to introduce various substituents onto the aromatic ring. wikipedia.orgorganic-chemistry.org For the diazonium salt derived from this compound, several transformations are synthetically feasible:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can replace the diazonium group with a chloro or bromo substituent, respectively. masterorganicchemistry.comwikipedia.org

Cyanation: The use of copper(I) cyanide (CuCN) allows for the introduction of a nitrile (-CN) group, which is a valuable precursor for synthesizing carboxylic acids, amides, or amines. libretexts.orgnih.gov

These reactions provide a powerful method for further functionalizing the aromatic core of the molecule at the position of the original amino group.

Table 1: Potential Sandmeyer Reactions

| Reactant | Reagent | Expected Product |

|---|---|---|

| 3-Bromo-2-methyl-6-(piperidin-1-yl)benzenediazonium chloride | Copper(I) Chloride (CuCl) | 1-Bromo-2-chloro-3-methyl-4-(piperidin-1-yl)benzene |

| 3-Bromo-2-methyl-6-(piperidin-1-yl)benzenediazonium chloride | Copper(I) Bromide (CuBr) | 1,2-Dibromo-3-methyl-4-(piperidin-1-yl)benzene |

Chemical Modifications of the Piperidine (B6355638) Ring Nitrogen

The nitrogen atom within the piperidine ring is a tertiary amine, making it nucleophilic and a target for specific chemical modifications.

The lone pair of electrons on the piperidine nitrogen can react with electrophiles such as alkyl halides. This N-alkylation reaction results in the formation of a quaternary ammonium salt. For example, reacting this compound with an alkylating agent like methyl iodide would yield the corresponding 1-(2-amino-4-bromo-3-methylphenyl)-1-methylpiperidin-1-ium iodide salt. The formation of this salt modifies the electronic and solubility properties of the parent molecule.

Direct N-acylation or N-sulfonylation of the tertiary nitrogen in the piperidine ring is not feasible, as these reactions typically require the presence of a proton on the nitrogen that can be removed. However, these reactions are highly relevant for the primary aniline group (-NH₂), where acylation or sulfonylation can be readily achieved to form an amide or sulfonamide, respectively. This derivatization of the aniline is often used as a protecting strategy to moderate its activating effect during other reactions, such as electrophilic aromatic substitution. libretexts.org

Tertiary amines can be oxidized to form N-oxides. google.com The piperidine nitrogen in the subject compound can be converted to its corresponding N-oxide by treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting product, 1-(2-amino-4-bromo-3-methylphenyl)piperidine 1-oxide, introduces a polar N-O bond, which can alter the compound's biological and physical properties. N-oxides of piperidine-containing compounds are recognized in various chemical contexts, including as potential metabolites of tertiary amine drugs. google.comresearchgate.net

Electrophilic Aromatic Substitution on the Phenyl Ring (at available positions)

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the benzene (B151609) ring. The outcome of such reactions on this compound is governed by the directing effects of the existing substituents.

-NH₂ (amino): A very strong activating group, directing incoming electrophiles to the ortho and para positions. libretexts.org

-CH₃ (methyl): An activating group, also ortho, para-directing.

-piperidin-1-yl: An activating group due to the nitrogen's lone pair, directing ortho and para.

-Br (bromo): A deactivating group that nonetheless directs ortho and para. wku.edu

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Major Predicted Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 4,5-Dibromo-2-methyl-6-(piperidin-1-yl)aniline |

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-6-methyl-4-nitro-2-(piperidin-1-yl)aniline |

Selective Oxidation and Reduction Reactions of Specific Functional Groups

The molecule possesses several functional groups that could potentially undergo oxidation or reduction. The selectivity of these reactions is crucial for targeted synthesis.

Oxidation: Selective oxidation can be challenging due to the presence of multiple susceptible sites. The primary amine and the electron-rich aromatic ring are sensitive to strong oxidizing agents. The benzylic methyl group could be oxidized to a carboxylic acid under harsh conditions. A more controlled and selective oxidation would be the N-oxidation of the piperidine nitrogen, as detailed in section 5.3.3. Furthermore, specialized manganese catalysts have been shown to be effective for the chemoselective oxidation of methylene (B1212753) C-H bonds in aromatic molecules, suggesting that the methylene groups on the piperidine ring could be potential sites for hydroxylation or ketonization under specific catalytic conditions. nih.gov

Reduction: In its native state, this compound lacks common functionalities that undergo reduction, such as nitro or carbonyl groups. However, reduction becomes a key transformation for derivatives of this compound. For example, if a nitro group were introduced at the C4 position via electrophilic nitration (as described in section 5.4), it could be selectively reduced to a new amino group. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like sodium borohydride in the presence of a transition metal catalyst. jsynthchem.comorganic-chemistry.org Such a transformation would yield 5-bromo-6-methyl-2-(piperidin-1-yl)benzene-1,4-diamine, demonstrating how sequential derivatization and reduction can be used to synthesize highly functionalized aniline derivatives. Another potential reaction is the reductive dehalogenation of the C-Br bond, which can be accomplished with certain catalytic systems. researchgate.net

Advanced Analytical Methodologies for the Study of Complex Organic Amines in Research

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, purification, and purity assessment of organic compounds. For a molecule such as 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, a combination of liquid and gas chromatography techniques would be employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like substituted anilines. The separation is typically achieved on a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

For purity assessment, a gradient elution method would likely be developed. Detection can be accomplished using several modes. A Diode Array Detector (DAD) or a variable wavelength UV detector would be suitable, as the aniline (B41778) chromophore exhibits strong UV absorbance. For more selective and sensitive detection, especially in complex matrices, a mass spectrometer (MS) detector would be used, a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS).

To illustrate, a hypothetical HPLC method for the purity assessment of this compound is presented below, based on typical conditions for similar aromatic amines.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD (210-400 nm) or ESI-MS (Positive Ion Mode) |

| Injection Volume | 10 µL |

| This is a hypothetical method based on common practices for similar compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While aniline derivatives can be analyzed directly by GC, their polarity can lead to poor peak shape and column bleed. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance.

For this compound, the primary amine of the aniline moiety could be derivatized, for example, through acylation, to form a less polar and more volatile amide. The resulting derivative can then be readily analyzed by GC-MS. The mass spectrum would provide valuable structural information through characteristic fragmentation patterns. The bromine atom would be particularly useful in identification due to its distinct isotopic pattern (79Br and 81Br in approximately a 1:1 ratio).

A typical GC-MS method for a derivatized aniline is outlined below.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| This is a representative method for derivatized anilines. |

The structure of this compound itself is achiral and therefore would not exhibit enantiomerism. Consequently, chiral chromatography for the separation of enantiomers would not be applicable to this compound.

Potentiometric or Spectrophotometric pKa Determination of Amine Functions

The pKa value, which is the negative logarithm of the acid dissociation constant, is a critical parameter that describes the extent of ionization of a molecule at a given pH. This compound possesses two basic nitrogen atoms: one in the aniline moiety and one in the piperidine (B6355638) ring. Therefore, it is expected to have two distinct pKa values corresponding to the protonation of these two amines.

The pKa of the aniline nitrogen will be influenced by the substituents on the aromatic ring. The methyl group is weakly electron-donating, which would slightly increase the basicity (and thus the pKa) compared to aniline. Conversely, the bromine atom is electron-withdrawing through its inductive effect, which would decrease the basicity. The piperidinyl group is an ortho substituent, which can also influence the pKa through steric and electronic effects.

The piperidine nitrogen is a secondary aliphatic amine, which is generally more basic than an aromatic amine. Therefore, the pKa for the piperidine nitrogen is expected to be significantly higher than that of the aniline nitrogen.

Potentiometric titration is a common method for determining pKa values. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve. Spectrophotometric methods can also be used if the UV-Vis spectrum of the compound changes with pH.

While experimental data for the target compound is not available, a table of pKa values for related compounds is provided for comparison.

| Compound | Functional Group | Approximate pKa |

| Aniline | Aromatic Amine | 4.6 |

| 2-Methylaniline | Aromatic Amine | 4.4 |

| 3-Bromoaniline | Aromatic Amine | 3.5 |

| Piperidine | Aliphatic Amine | 11.1 |

| These values are for comparison and the actual pKa of this compound will be influenced by the combination of all substituents. |

Based on these values, it can be predicted that the pKa for the aniline nitrogen in this compound would be in the range of 3.5-4.5, while the pKa for the piperidine nitrogen would be expected to be around 10-11.

Electrochemistry (e.g., Cyclic Voltammetry) for Redox Properties and Electron Transfer Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of a compound. It can provide information on oxidation and reduction potentials, the reversibility of electron transfer processes, and reaction mechanisms.

The electrochemical behavior of this compound would be expected to be dominated by the oxidation of the aniline moiety. The oxidation of anilines typically involves the removal of an electron from the nitrogen atom to form a radical cation, which can then undergo further reactions such as dimerization or polymerization. The oxidation potential is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential (making it easier to oxidize), while electron-withdrawing groups increase it.

A study on the cyclic voltammetry of a related compound, 3-chloro-2-methyl aniline, showed an irreversible oxidation peak, indicating that the initially formed radical cation is unstable and undergoes rapid follow-up reactions. umn.edu A similar irreversible oxidation would be expected for this compound. The piperidine group is generally considered to be electrochemically inactive in the typical potential window used for aniline oxidation.

A hypothetical set of cyclic voltammetry parameters for this compound, based on data for substituted anilines, is presented below.

| Parameter | Expected Observation |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium perchlorate |

| Anodic Peak Potential (Epa) | Expected in the range of +0.8 to +1.2 V vs. Ag/AgCl |

| Cathodic Peak | Not expected (irreversible process) |

| Scan Rate Dependence | The peak current is expected to be proportional to the square root of the scan rate, indicative of a diffusion-controlled process. |

| These are predicted behaviors based on the electrochemical properties of analogous compounds. |

Emerging Research Directions and Potential Applications in Chemical Science

Utilization as Building Blocks in the Synthesis of Complex Heterocyclic Systems and Macrocycles

A detailed search of chemical literature and databases did not yield specific examples of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline being used as a building block for the synthesis of complex heterocyclic systems or macrocycles.

Theoretically, the structure of this compound presents several reactive sites that could be exploited for constructing more complex molecular architectures. The primary amine (-NH2) group is a key functional handle for a variety of cyclization reactions, such as condensation with dicarbonyl compounds to form heterocycles. The bromine atom provides a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, essential for synthesizing complex cyclic systems.

Table 1: Potential Reactive Sites of this compound for Heterocycle Synthesis

| Functional Group | Position | Potential Reactions for Cyclization |

|---|---|---|

| Primary Amine (-NH2) | C1 | Condensation, Pictet-Spengler, Friedländer synthesis |

| Bromo (-Br) | C3 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling |

Despite this potential, there is no specific documented research demonstrating these transformations with this compound itself.

Application as Ligands in Organometallic Catalysis and Asymmetric Synthesis

No published studies have been identified that investigate the application of this compound as a ligand in organometallic catalysis or asymmetric synthesis.

The presence of two nitrogen atoms (the aniline (B41778) amine and the piperidine (B6355638) nitrogen) suggests that the molecule could potentially act as a bidentate ligand, chelating to a metal center. The steric environment created by the ortho-methyl group and the piperidine ring could influence the catalytic activity and selectivity of such a metal complex. However, without experimental data, its efficacy as a ligand, its coordination behavior, and its potential to induce asymmetry in catalytic reactions remain speculative.

Development of Chemical Probes for Exploring Molecular Recognition Mechanisms (non-biological system focus)

There is no available research on the development or use of this compound as a chemical probe for exploring non-biological molecular recognition mechanisms.

Exploration of Green Chemistry Principles in Synthesis and Derivatization

There are no specific studies focused on the application of green chemistry principles to the synthesis or derivatization of this compound. General green chemistry approaches, such as using environmentally benign solvents, catalytic methods, and improving atom economy, are broadly applicable in organic synthesis, but their specific application to this compound has not been documented.

Participation in Multi-Component Reactions (MCRs) for Chemical Space Exploration

A review of the literature shows no instances of this compound being utilized as a reactant in multi-component reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The primary amine of an aniline derivative is a common functional group used in many well-known MCRs (e.g., Ugi, Passerini, Hantzsch reactions). While structurally similar anilines are employed in MCRs to rapidly generate libraries of complex molecules, the participation of this compound in such reactions has not been described in published research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of aniline derivatives. For example, bromination and alkylation steps can be optimized using catalysts like Pd or Cu in cross-coupling reactions. Evidence from similar compounds (e.g., 4-(Piperidin-1-yl)aniline) highlights reductive amination or nucleophilic substitution as key steps . Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) significantly affect regioselectivity and yield. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and coupling constants. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray crystallography (e.g., ORTEP-3 software ) provides unambiguous structural data. Comparative analysis with PubChem entries for analogous brominated anilines (e.g., 3-Bromo-2,4,6-trimethylaniline ) can validate spectral interpretations.

Q. What preliminary biological assays are suitable for evaluating this compound's bioactivity?

- Methodological Answer : Start with in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines, given the piperidine moiety’s role in targeting kinase pathways . For receptor-binding studies, radioligand displacement assays or surface plasmon resonance (SPR) can assess affinity for targets like GPCRs or ion channels . Solubility in DMSO/PBS mixtures should be optimized to avoid false negatives .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions compared to non-halogenated analogs?

- Methodological Answer : The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. Kinetic studies using 19F NMR (for trifluoromethyl analogs ) suggest halogen electronegativity impacts oxidative addition rates in Pd-catalyzed reactions. Compare with chloro or iodo derivatives to quantify electronic effects on reaction efficiency .

Q. What strategies resolve contradictions in reported biological activity data for piperidine-containing anilines?

- Methodological Answer : Discrepancies often arise from variations in cell line specificity or assay conditions . For example, piperidine derivatives show differential activity in HEK293 vs. HeLa cells due to metabolic enzyme expression . Validate findings using orthogonal assays (e.g., Western blotting for protein targets) and control for batch-to-batch compound purity via HPLC . Meta-analysis of PubChem bioassay data for structural analogs (e.g., 2-(4-(Difluoromethyl)piperidin-1-yl)aniline ) can identify trends.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). The piperidine ring’s conformation and bromine’s steric effects are critical for binding pocket compatibility. Compare with molecular dynamics simulations of analogs (e.g., 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline ) to assess thermodynamic stability. Validate predictions with mutagenesis or isothermal titration calorimetry (ITC) .

Q. What are the structure-activity relationship (SAR) trends for modifying the piperidine ring in this compound?

- Methodological Answer : Systematic substitution of the piperidine nitrogen (e.g., with methyl, ethoxymethyl , or fluorinated groups ) alters lipophilicity and bioavailability. SAR studies on analogs like 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline show that bulky substituents reduce membrane permeability but enhance target specificity. Use Hansch analysis to correlate logP values with activity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.